molecular formula C28H30N4O3 B2407754 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941876-67-1

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2407754
CAS No.: 941876-67-1
M. Wt: 470.573
InChI Key: WGLRQVILRPNPNZ-UHFFFAOYSA-N
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Description

5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by two key substituents:

  • A 4-benzylpiperidinyl acetamide group at position 5, which introduces lipophilic and hydrogen-bonding properties.

Properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-2-35-24-10-8-23(9-11-24)25-19-26-28(34)31(16-17-32(26)29-25)20-27(33)30-14-12-22(13-15-30)18-21-6-4-3-5-7-21/h3-11,16-17,19,22H,2,12-15,18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLRQVILRPNPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCC(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26N4O2
  • Molecular Weight : 402.48 g/mol
  • CAS Number : 202123-75-9

The structural features of this compound suggest it may interact with various biological targets, particularly in the central nervous system (CNS).

1. Inhibition of Monoamine Oxidases (MAOs)

Recent studies indicate that derivatives of this compound exhibit significant inhibitory effects on monoamine oxidase enzymes, particularly MAO-B. For instance:

  • IC50 Values :
    • Compound S5 showed potent MAO-B inhibition with an IC50 value of 0.203 μM , indicating strong efficacy compared to other tested compounds .
CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index
S53.8570.20319.04
S153.691>100N/A

This selectivity for MAO-B over MAO-A suggests potential therapeutic applications in treating neurodegenerative diseases where MAO-B inhibition is beneficial.

2. Neuroprotective Effects

The benzylpiperidine moiety present in the compound is known for its neuroprotective properties. Compounds containing this structure have been linked to therapeutic effects in models of neurodegeneration, including Alzheimer's and Parkinson's disease .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, compounds similar to the target molecule have demonstrated cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.9 to 92 μM for breast and colorectal cancer cells .

Case Studies

  • Study on Neuroprotection :
    A study evaluated the neuroprotective effects of a compound structurally related to our target molecule in a rodent model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and neuronal loss, suggesting that the compound could serve as a lead for further development in neuroprotection .
  • Anticancer Efficacy :
    In vitro studies on human breast cancer cells treated with derivatives showed a dose-dependent decrease in cell viability, indicating that the benzylpiperidine fragment enhances anticancer activity through apoptosis induction .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may exhibit antidepressant effects through the modulation of serotonin and norepinephrine levels in the brain. Studies on related piperidine derivatives have shown promising results in enhancing mood and reducing anxiety symptoms .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazolo[1,5-a]pyrazine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .

Antimicrobial Activity

Preliminary studies have demonstrated that related compounds possess antimicrobial properties against various bacterial strains. The presence of the piperidine moiety is believed to enhance the interaction with bacterial cell membranes, leading to increased efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one to various biological targets. These studies indicate strong interactions with:

  • Serotonin Receptors : Suggesting potential antidepressant effects.
  • COX Enzymes : Indicating possible anti-inflammatory activity.

The docking scores reveal favorable binding conformations, supporting the hypothesis of its pharmacological potential.

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine-based compounds found that modifications similar to those in 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one resulted in significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic transmission .

Case Study 2: Antimicrobial Screening

In another study, derivatives of pyrazolo[1,5-a]pyrazine were screened for their antimicrobial activity against several bacterial strains. The results indicated that specific substitutions on the piperidine ring led to improved antibacterial properties, highlighting the importance of structural modifications for enhancing efficacy .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s benzylpiperidine group likely increases logP compared to azepane (G419-0645) or oxadiazole derivatives .
  • Solubility : The ethoxy group in the target compound may offer better aqueous solubility than chloro (G419-0645) or butoxy (G825-0048) substituents.

Compounds with Related Heterocyclic Cores

Several analogues feature pyrazolo-pyrimidinone or pyrido-pyrimidinone cores, which differ in electronic and steric properties:

Compound Name / ID Core Structure Substituents Biological Relevance Reference
MK61 Pyrazolo[1,5-a]pyrimidin-7-one 2-phenyl; 5-4-nitrophenyl Synthetic intermediate; no bioactivity reported.
MK74 Pyrazolo[1,5-a]pyrimidin-7-one 2: 4-methoxyphenyl; 5: 3,5-bis(trifluoromethyl)phenyl Electron-withdrawing CF₃ groups enhance metabolic stability.
European Patent Compounds Pyrido[1,2-a]pyrimidin-4-one Varied piperidine and indazole substituents Potential kinase inhibitors (implied by patent).

Key Differences :

  • Core Reactivity: Pyrazinone (target compound) vs. pyrimidinone (MK series) cores alter electron distribution, affecting binding to biological targets.

Research Findings and Implications

Bioactivity Considerations

While direct bioactivity data for the target compound are absent, structural parallels to antimicrobial and herbicidal agents () imply that substituent modifications could tailor activity . For example:

  • Piperidine Moieties : Common in CNS-targeting drugs (e.g., donepezil), suggesting the target compound may interact with acetylcholine receptors .
  • Ethoxy Groups: Often linked to improved solubility and reduced cytotoxicity, as seen in fluoroquinolones .

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